7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate 7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 1704724-79-7
VCID: VC4569148
InChI: InChI=1S/C6H9F2N.C2HF3O2/c7-6(8)4-2-1-3-9-5(4)6;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7)
SMILES: C1CC2C(C2(F)F)NC1.C(=O)(C(F)(F)F)O
Molecular Formula: C8H10F5NO2
Molecular Weight: 247.165

7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate

CAS No.: 1704724-79-7

Cat. No.: VC4569148

Molecular Formula: C8H10F5NO2

Molecular Weight: 247.165

* For research use only. Not for human or veterinary use.

7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate - 1704724-79-7

Specification

CAS No. 1704724-79-7
Molecular Formula C8H10F5NO2
Molecular Weight 247.165
IUPAC Name 7,7-difluoro-2-azabicyclo[4.1.0]heptane;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H9F2N.C2HF3O2/c7-6(8)4-2-1-3-9-5(4)6;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7)
Standard InChI Key UHWHSDWCAZLVCN-UHFFFAOYSA-N
SMILES C1CC2C(C2(F)F)NC1.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Composition

The molecular formula of 7,7-difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate is C₈H₁₀F₅NO₂, with a molecular weight of 247.16 g/mol . It is a salt formed by the protonation of 7,7-difluoro-2-azabicyclo[4.1.0]heptane (CID 47003586) with trifluoroacetic acid (CID 6422) .

PropertyValue
CAS Number1704724-79-7
Molecular FormulaC₈H₁₀F₅NO₂
Molecular Weight247.16 g/mol
IUPAC Name7,7-difluoro-2-azabicyclo[4.1.0]heptane;2,2,2-trifluoroacetic acid

Structural Features

The bicyclo[4.1.0]heptane core consists of a six-membered cyclohexane ring fused to a one-membered cyclopropane ring. The nitrogen atom occupies the 2-position, while fluorine atoms are located at the 7-position, creating a geminal difluoro configuration. The trifluoroacetate anion (CF₃COO⁻) stabilizes the protonated amine via ionic interactions .

Key structural descriptors:

  • SMILES: C1CC2C(C2(F)F)NC1.C(=O)(C(F)(F)F)O

  • InChIKey: UHWHSDWCAZLVCN-UHFFFAOYSA-N

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized through the acid-base reaction of 7,7-difluoro-2-azabicyclo[4.1.0]heptane with trifluoroacetic acid under controlled conditions. Typical protocols involve:

  • Dissolving the free base in an inert solvent (e.g., dichloromethane).

  • Adding trifluoroacetic acid dropwise at 0–5°C to prevent exothermic side reactions.

  • Isolating the product via rotary evaporation and recrystallization .

Industrial Production

Industrial methods optimize yield and purity through:

  • Continuous-flow reactors to enhance heat transfer and reaction homogeneity.

  • Crystallization techniques using anti-solvents like diethyl ether or hexane.

  • Quality control via HPLC and ¹⁹F NMR to verify fluorine content and counterion stoichiometry .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but decomposes upon prolonged exposure to moisture or elevated temperatures (>150°C). The electron-withdrawing trifluoroacetate group increases the acidity of the amine proton (pKa ≈ 3–4), facilitating deprotonation in basic media .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85–3.70 (m, 2H, NCH₂), 2.60–2.45 (m, 4H, cyclohexane CH₂), 1.90–1.75 (m, 2H, cyclopropane CH) .

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -75.5 (s, CF₃), -110.2 (d, J = 240 Hz, geminal F) .

Applications in Scientific Research

Material Science

The rigid bicyclic framework and fluorine content suggest utility in:

  • Liquid crystals: Fluorine’s high electronegativity improves dielectric anisotropy.

  • Polymer additives: Enhancing thermal stability and chemical resistance .

Comparative Analysis with Related Compounds

CompoundKey Differences
7,7-Difluoro-2-azabicyclo[4.1.0]heptane hydrochlorideChloride counterion; higher aqueous solubility
7-Oxabicyclo[2.2.1]heptane derivativesOxygen atom replaces nitrogen; reduced basicity

Future Research Directions

  • Pharmacological profiling: Evaluate affinity for neurological targets (e.g., serotonin receptors).

  • Green synthesis: Develop catalytic methods to reduce trifluoroacetic acid usage .

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